molecular formula C16H17BrClN3OS B10966419 N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B10966419
M. Wt: 414.7 g/mol
InChI Key: JFOXWRXXUKWHKY-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a chlorothiophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through bromination of an appropriate phenyl precursor.

    Preparation of the Chlorothiophenyl Intermediate: The chlorothiophenyl group is synthesized by chlorination of a thiophene derivative.

    Coupling Reaction: The bromophenyl and chlorothiophenyl intermediates are then coupled with piperazine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide: Unique due to the combination of bromophenyl and chlorothiophenyl groups.

    N-(3-chlorophenyl)-4-[(5-bromothiophen-2-yl)methyl]piperazine-1-carboxamide: Similar structure but with reversed halogen positions.

    N-(3-fluorophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide: Fluorine substitution instead of bromine.

Uniqueness

The uniqueness of This compound lies in its specific halogen substitutions, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C16H17BrClN3OS

Molecular Weight

414.7 g/mol

IUPAC Name

N-(3-bromophenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H17BrClN3OS/c17-12-2-1-3-13(10-12)19-16(22)21-8-6-20(7-9-21)11-14-4-5-15(18)23-14/h1-5,10H,6-9,11H2,(H,19,22)

InChI Key

JFOXWRXXUKWHKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(S2)Cl)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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